Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester

Lipophilicity LogP Membrane permeability

Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester (CAS 645413-67-8; molecular formula C₈H₁₁F₃O₂; MW 196.17 g·mol⁻¹) is a fluorinated cyclopropane carboxylate ester. It belongs to the broader class of 2,2-dimethylcyclopropane carboxylate derivatives that serve as essential intermediates in the synthesis of pyrethroid insecticides.

Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
CAS No. 645413-67-8
Cat. No. B12594539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester
CAS645413-67-8
Molecular FormulaC8H11F3O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)OCC(F)(F)F)C
InChIInChI=1S/C8H11F3O2/c1-7(2)3-5(7)6(12)13-4-8(9,10)11/h5H,3-4H2,1-2H3
InChIKeyJLTBCXJPWXTLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic Acid, 2,2-Dimethyl-, 2,2,2-Trifluoroethyl Ester (CAS 645413-67-8): Procurement-Relevant Identity and Class Context


Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester (CAS 645413-67-8; molecular formula C₈H₁₁F₃O₂; MW 196.17 g·mol⁻¹) is a fluorinated cyclopropane carboxylate ester . It belongs to the broader class of 2,2-dimethylcyclopropane carboxylate derivatives that serve as essential intermediates in the synthesis of pyrethroid insecticides . The compound features a 2,2-dimethylcyclopropane ring esterified with 2,2,2-trifluoroethanol, which confers distinct physicochemical properties that differentiate it from non-fluorinated alkyl ester analogs such as the methyl, ethyl, or free acid forms. Documented primary applications center on its role as a building block for polyfluorinated pyrethroids and as a chiral resolution auxiliary in enzyme-mediated asymmetric syntheses [1].

Why Generic Substitution Fails: Differentiating Cyclopropanecarboxylic Acid, 2,2-Dimethyl-, 2,2,2-Trifluoroethyl Ester from Non-Fluorinated Alkyl Ester Analogs


Substituting the 2,2,2-trifluoroethyl ester (CAS 645413-67-8) with a methyl, ethyl, or free acid analog of 2,2-dimethylcyclopropanecarboxylic acid introduces measurable differences in lipophilicity, boiling point, density, and enzymatic reactivity that directly affect synthetic utility, purification, and ultimate performance in pyrethroid intermediate applications . The trifluoroethyl moiety acts as both a lipophilicity enhancer and a superior leaving group, enabling higher enantioselectivity in pig liver esterase (PLE)-catalyzed resolutions compared to non-fluorinated esters [1]. These property divergences are not cosmetic; they alter extraction behavior, chromatographic retention, reaction kinetics, and downstream agrochemical performance. Consequently, non-fluorinated analogs cannot serve as drop-in replacements without risking compromised enantiomeric excess or altered physicochemical profiles in the final active ingredient.

Quantitative Comparative Evidence Guide: Cyclopropanecarboxylic Acid, 2,2-Dimethyl-, 2,2,2-Trifluoroethyl Ester vs. Closest Analogs


Enhanced Lipophilicity (LogP 2.14) Versus Methyl Ester (LogP 1.4), Ethyl Ester (LogP 1.60), and Free Acid (LogP 1.12)

The 2,2,2-trifluoroethyl ester exhibits a computed LogP of 2.14, which is substantially higher than the methyl ester (LogP 1.4), the ethyl ester (LogP 1.60), and the free acid (LogP 1.12) . This 0.54–1.02 LogP unit increase corresponds to approximately a 3.5–10× increase in octanol/water partition coefficient, indicating significantly greater lipophilicity. Higher lipophilicity directly influences membrane permeability, protein binding, and the environmental fate of intermediates and final pyrethroid products.

Lipophilicity LogP Membrane permeability Agrochemical intermediate

Boiling Point Differentiation: Trifluoroethyl Ester (139.2 °C) Versus Ethyl Ester (155.7 °C) and Free Acid (184.2 °C)

The trifluoroethyl ester has a predicted boiling point of 139.2 ± 40.0 °C, which is lower than the ethyl ester (155.7 ± 8.0 °C) and substantially lower than the free acid (184.2 ± 8.0 °C) . The methyl ester (134.7 ± 8.0 °C) exhibits the lowest boiling point among the ester analogs, but lacks the advantageous lipophilicity profile. This intermediate boiling point, combined with the higher density (1.209 g/cm³ vs ~1.0 g/cm³ for methyl and ethyl esters), provides distinct distillation and extraction behavior that can be exploited for purification and isolation of synthetic intermediates.

Boiling point Volatility Purification Distillation

Greater Enantioselectivity in PLE-Catalyzed Resolution: >95% ee Achieved with Bis(trifluoroethyl) Diester Versus Non-Fluorinated Counterparts

Hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate with pig liver esterase (PLE) afforded (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid in >95% enantiomeric excess [1]. The trifluoroethyl ester's leaving group ability is critical to this high selectivity; 2,2,2-trifluoroethyl esters are classified as good leaving groups with demonstrated α-effect in nucleophilic ester cleavage, whereas methyl esters are categorized as poorer leaving groups that drastically reduce this effect and yield marginal enantioselectivity [2]. While direct head-to-head ee data for dimethyl vs. bis(trifluoroethyl) esters on this exact substrate are not available, the mechanistic basis—that leaving group quality governs PLE stereoselectivity—is well established as a class-level inference.

Enantioselective hydrolysis Pig liver esterase Chiral resolution Enantiomeric excess

Higher Density (1.209 g/cm³) and Distinct Physical Behavior Versus Methyl/Ethyl Analogs (~1.0 g/cm³)

The trifluoroethyl ester has a predicted density of 1.209 ± 0.06 g/cm³, which is approximately 20% higher than the methyl ester (1.0 ± 0.1 g/cm³) and the ethyl ester (1.0 ± 0.1 g/cm³), and roughly 10% higher than the free acid (1.098 g/cm³) . In practical terms, a density >1.0 g/cm³ means the compound sinks in water, facilitating liquid-liquid extraction and phase separation during workup—an operational advantage over the less-dense methyl and ethyl esters, which have densities near or below that of water and tend to form less tractable emulsions.

Density Extraction Phase separation Formulation

Validated Role as a Key Intermediate in Polyfluorinated Pyrethroid Synthesis, Documented in Peer-Reviewed Literature

The 2,2,2-trifluoroethyl ester of 2,2-dimethylcyclopropanecarboxylic acid is explicitly employed as an ester component in practical, stereocontrolled approaches to polyfluorinated pyrethroids, where 3-formyl-2,2-dimethylcyclopropanecarboxylates—bearing various ester groups including trifluoroethyl—are reacted with CF₃CCl₂ZnCl to install the key fluoroalkenyl substituent [1]. The trifluoroethyl ester's compatibility with this zinc-mediated transformation and its stability under the reaction conditions (DMF, zinc powder) are documented. While similar transformations are possible with other esters, the trifluoroethyl variant is preferred when the synthetic route subsequently requires enzymatic resolution or when the final pyrethroid structure contains trifluoroethoxy motifs [2].

Pyrethroid synthesis Fluorinated intermediate Agrochemical building block Stereocontrolled synthesis

Evidence-Backed Procurement Scenarios for Cyclopropanecarboxylic Acid, 2,2-Dimethyl-, 2,2,2-Trifluoroethyl Ester (CAS 645413-67-8)


Asymmetric Synthesis of 1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid Derivatives via PLE-Mediated Resolution

When synthesizing enantiopure (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid—a plant growth regulator precursor—the bis(trifluoroethyl) diester delivers >95% enantiomeric excess with pig liver esterase [1]. Non-fluorinated dimethyl or diethyl esters lack sufficient leaving group quality to achieve comparable ee, necessitating additional chiral resolution steps. Procuring the trifluoroethyl variant eliminates this additional unit operation, directly reducing cost of goods and improving process mass intensity in kilo-scale campaigns.

Synthesis of Fluorinated Pyrethroid Insecticides Requiring Trifluoroethoxy Motifs

For agrochemical programs developing polyfluorinated pyrethroids (e.g., tefluthrin analogs or novel cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylates), the trifluoroethyl ester serves as both a synthetic intermediate and a precursor to the trifluoroethoxy-substituted final actives [2]. The higher lipophilicity (LogP 2.14) of this ester relative to non-fluorinated analogs translates to improved membrane penetration in target pests, a critical parameter for insecticidal efficacy.

Downstream Processing Where Phase Separation Efficiency Is Critical

The elevated density (1.209 g/cm³) of the trifluoroethyl ester—compared to ~1.0 g/cm³ for methyl and ethyl esters—enables clean sinking-phase behavior in aqueous-organic extractions . In multi-step pyrethroid intermediate syntheses where repeated aqueous workups are required, this density differential reduces emulsion formation and shortens phase-cut times, improving overall throughput in both pilot-plant and production-scale settings.

Chromatographic Method Development and Analytical Reference Standards

The distinct LogP (2.14) and GC retention characteristics of the 2,2,2-trifluoroethyl ester provide clear chromatographic separation from methyl ester (LogP 1.4) and ethyl ester (LogP 1.60) byproducts . This facilitates purity analysis and impurity profiling in quality control workflows. Laboratories procuring this compound as an analytical reference standard benefit from its unique retention index, which reduces co-elution risk with common process impurities.

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